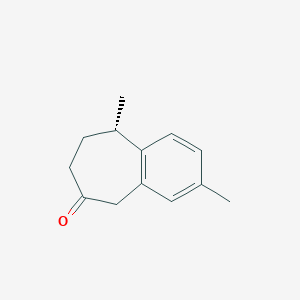
O-Acetylemtricitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetylemtricitabine is a chemical compound with the molecular formula C10H12FN3O4S and a molecular weight of 289.28 g/mol . It is a derivative of emtricitabine, which is a nucleoside reverse transcriptase inhibitor used in the treatment and prophylaxis of HIV . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Méthodes De Préparation
The synthesis of O-Acetylemtricitabine involves the acetylation of emtricitabine. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield
Analyse Des Réactions Chimiques
O-Acetylemtricitabine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield emtricitabine and acetic acid .
Applications De Recherche Scientifique
O-Acetylemtricitabine is used in various scientific research applications, including:
Pharmaceutical Analysis: It is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations.
Biological Studies: It is used in studies to understand the metabolism and pharmacokinetics of emtricitabine and its derivatives.
Chemical Research: It is used in the synthesis of novel compounds and the study of their chemical properties.
Mécanisme D'action
O-Acetylemtricitabine, like emtricitabine, is a nucleoside reverse transcriptase inhibitor. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV . The compound is incorporated into the viral DNA, causing premature termination of the DNA chain and preventing the virus from replicating . The molecular targets include the reverse transcriptase enzyme and the viral RNA-dependent DNA polymerase .
Comparaison Avec Des Composés Similaires
O-Acetylemtricitabine is similar to other nucleoside reverse transcriptase inhibitors such as:
Emtricitabine: The parent compound of this compound, used in the treatment of HIV.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
The uniqueness of this compound lies in its acetylated form, which can be used to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of emtricitabine .
Propriétés
Formule moléculaire |
C10H12FN3O4S |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H12FN3O4S/c1-5(15)17-3-8-18-7(4-19-8)14-2-6(11)9(12)13-10(14)16/h2,7-8H,3-4H2,1H3,(H2,12,13,16)/t7-,8+/m0/s1 |
Clé InChI |
NSZGRQOYOORSIE-JGVFFNPUSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |
SMILES canonique |
CC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
